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Compound of Interest

Compound Name: Rintodestrant

Cat. No.: B3325236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of rintodestrant (G1T48), an orally

bioavailable selective estrogen receptor degrader (SERD). It details the compound's

mechanism of action on estrogen receptor (ER) signaling pathways, supported by quantitative

preclinical and clinical data, detailed experimental methodologies, and visual diagrams to

elucidate complex interactions and workflows.

Executive Summary
Rintodestrant is a potent, non-steroidal SERD designed to treat ER-positive (ER+) breast

cancer.[1] It acts as a pure antiestrogen by competitively binding to the estrogen receptor and

inducing its degradation, thereby blocking ER-mediated signaling.[2][3] This dual mechanism of

action—antagonism and degradation—makes it effective in preclinical models of endocrine-

sensitive and endocrine-resistant breast cancer, including those harboring activating ESR1

mutations.[1][4][5] Clinical studies have demonstrated robust target engagement and a

favorable safety profile, with evidence of antitumor activity in heavily pretreated patients.[4][6]

Mechanism of Action: Antagonism and Degradation
The primary therapeutic target in ER+ breast cancer is the estrogen receptor alpha (ERα), a

ligand-activated transcription factor. Upon binding to its ligand, estradiol (E2), ERα dimerizes,

translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on DNA,
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recruiting co-activators to initiate the transcription of genes that drive cell proliferation and

survival.[7][8]

Rintodestrant disrupts this pathway through two primary mechanisms:

Competitive Antagonism: Rintodestrant competitively binds to the ligand-binding domain of

ERα, preventing estradiol from binding and activating the receptor. This blocks the

conformational changes necessary for dimerization and downstream transcriptional activity.

[3][4]

Targeted Degradation: Upon binding, rintodestrant induces a conformational change in the

ERα protein that marks it for ubiquitination and subsequent degradation by the 26S

proteasome.[7][8] This reduction in cellular ERα levels prevents both ligand-dependent and

ligand-independent signaling, a key mechanism of resistance to therapies like tamoxifen and

aromatase inhibitors.[4]

The following diagram illustrates the canonical ER signaling pathway and the points of

intervention by rintodestrant.
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Caption: Rintodestrant's dual mechanism on the ER signaling pathway. (Within 100
characters)

Quantitative Preclinical Data
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Rintodestrant has demonstrated potent activity in various preclinical models of ER+ breast

cancer, including cell lines sensitive to endocrine therapy, those with acquired resistance, and

models expressing common ESR1 mutations.

In Vitro Efficacy
The tables below summarize the half-maximal inhibitory concentration (IC50) values for ERα

degradation and antiproliferative activity in key ER+ breast cancer cell lines.

Table 1: ERα Degradation Activity

Compound Cell Line
ERα Degradation
IC50 (nM)

Reference

Rintodestrant

(G1T48)
MCF-7 ~1.0 (approx.)* [9]

Fulvestrant MCF-7 ~10.0 (approx.)* [9]

Benzothiophene

Analog (28c)**
MCF-7 0.07 [4]

| GDC-0810 | MCF-7 | 0.8 |[4] |

**Approximate value interpreted from graphical data. *28c is a precursor compound to

rintodestrant from the same chemical series.

Table 2: Antiproliferative Activity
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Compound Cell Line
Antiproliferatio
n IC50 (nM)

Notes Reference

Rintodestrant

(G1T48)
MCF-7 ~1.0

~3-fold more
potent than
Fulvestrant

[5][9]

Rintodestrant

(G1T48)
BT474 Potent Inhibition

Data not

quantified
[9]

Rintodestrant

(G1T48)
ZR-75-1 Potent Inhibition

Data not

quantified
[9]

Rintodestrant

(G1T48)
MDA-MB-436 No Inhibition

ER-negative cell

line
[9]

| Fulvestrant | MCF-7 | ~3.0 | - |[9] |

In Vivo Efficacy
In xenograft models using immunodeficient mice, orally administered rintodestrant
demonstrated robust, dose-dependent inhibition of tumor growth.

Table 3: In Vivo Antitumor Activity

Model Treatment Dosage
Tumor Growth
Effect

Reference

MCF-7
Xenograft

Rintodestrant
(G1T48)

30 mg/kg, p.o.
daily

Significant
Inhibition

[10]

MCF-7 Xenograft
Rintodestrant

(G1T48)

100 mg/kg, p.o.

daily

Tumor

Regression
[5][10]

| Tamoxifen-Resistant (TamR) Xenograft | Rintodestrant (G1T48) | 100 mg/kg, p.o. daily |

Tumor Regression |[5] |

Clinical Pharmacodynamics
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Data from the Phase 1 study (NCT03455270) confirmed potent ER target engagement and

degradation in patients with ER+/HER2- advanced breast cancer.

Table 4: Clinical Biomarker Data

Biomarker
Dose Level
(oral, QD)

Result Patient Cohort Reference

ER Occupancy
(FES-PET)

≥ 600 mg

87% (±8%)

mean
reduction in
SUVmax

n=14 [6]

ER Degradation

(IHC)

600 mg & 1000

mg

-27.8% median

change in H-

score

n=9 [6][11]

Clinical Benefit

Rate (CBR)
200-1000 mg 33%

ESR1 mutant

(n=24)
[6]

| Clinical Benefit Rate (CBR) | 200-1000 mg | 29% | ESR1 wild-type (n=35) |[6] |

Detailed Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize

rintodestrant's effects on ER signaling.

ERα Degradation Assay (In-Cell Western)
This assay quantifies cellular ERα protein levels following compound treatment.
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1. Seed Cells
(e.g., MCF-7 in 96-well plates)

2. Culture
(24-48 hours)

3. Treat with Compound
(Rintodestrant, Fulvestrant, etc.

at various concentrations for 24h)

4. Fix & Permeabilize
(e.g., with Formaldehyde & Triton X-100)

5. Block Non-specific Sites
(e.g., with BSA or non-fat milk)

6. Primary Antibody Incubation
(Anti-ERα antibody)

7. Secondary Antibody Incubation
(Infrared dye-conjugated secondary Ab)

8. Image & Quantify
(Infrared imaging system, e.g., LI-COR)

9. Normalize Data
(To cell number or housekeeping protein)

Click to download full resolution via product page

Caption: Workflow for In-Cell Western (ICW) assay to quantify ERα degradation. (Within 100
characters)

Protocol:
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Cell Plating: ER+ breast cancer cells (e.g., MCF-7) are seeded into 96-well plates in phenol

red-free media supplemented with charcoal-stripped serum and allowed to adhere overnight.

Treatment: Cells are treated with a serial dilution of rintodestrant or control compounds

(e.g., fulvestrant, vehicle) for 24 hours.

Fixation and Permeabilization: Media is removed, and cells are fixed with 4% formaldehyde,

followed by permeabilization with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

Blocking: Wells are blocked with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or

BSA) to reduce non-specific antibody binding.

Antibody Incubation: Cells are incubated with a primary antibody specific for ERα. A second

primary antibody for a normalization protein (e.g., GAPDH or Cytokeratin) can be co-

incubated.

Secondary Antibody & Imaging: After washing, cells are incubated with species-specific

secondary antibodies conjugated to different infrared fluorophores (e.g., IRDye 800CW and

IRDye 680RD).

Data Analysis: Plates are scanned on an infrared imaging system. The fluorescence intensity

of the ERα signal is normalized to the housekeeping protein signal. IC50 values are

calculated using non-linear regression analysis.

Antiproliferative Assay (MTT/SRB)
This assay measures the effect of the compound on cell viability and growth.

Protocol:

Cell Plating: Cells are seeded in 96-well plates as described above.

Treatment: After 24 hours, cells are treated with a range of concentrations of rintodestrant
or control compounds. For estrogen-dependent growth, 1 nM E2 is added to stimulate

proliferation.

Incubation: Plates are incubated for 5-7 days to allow for cell growth.
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Staining: Cell viability is assessed using either MTT or Sulforhodamine B (SRB) staining.

MTT: MTT reagent is added and incubated, forming formazan crystals which are then

solubilized. Absorbance is read at ~570 nm.

SRB: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The

bound dye is solubilized, and absorbance is read at ~510 nm.

Data Analysis: Absorbance values are normalized to vehicle-treated controls, and IC50

values are determined by plotting the percentage of growth inhibition against the log of the

compound concentration.

ER Target Gene Expression (RT-qPCR)
This protocol measures changes in the mRNA levels of ER-regulated genes.

Protocol:

Cell Culture and Treatment: Cells are grown in 6-well plates and treated with rintodestrant,
E2, or a combination for a specified time (e.g., 24 hours).

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Kit)

following the manufacturer's protocol. RNA quality and quantity are assessed.

Reverse Transcription (RT): An equal amount of RNA from each sample is converted into

complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random

primers.

Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with SYBR

Green or TaqMan probes specific for target genes (e.g., PGR, GREB1, TFF1) and a

housekeeping gene (e.g., GAPDH, ACTB).

Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct

(2-ΔΔCt) method, normalizing the data to the housekeeping gene and comparing treated

samples to the vehicle control.[12]

Conclusion
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Rintodestrant is a potent, orally bioavailable SERD that effectively inhibits ER signaling

through a dual mechanism of receptor antagonism and degradation. Preclinical data

demonstrate its superiority over or equivalence to fulvestrant in various models, including those

resistant to standard endocrine therapies.[5][9] Clinical pharmacodynamic data confirm robust

on-target activity at tolerable doses.[6] The comprehensive data profile supports the continued

development of rintodestrant as a promising therapeutic agent for patients with ER+ breast

cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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